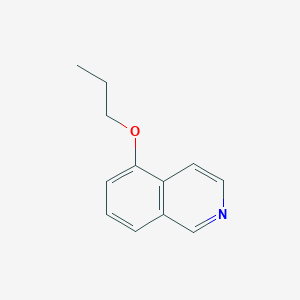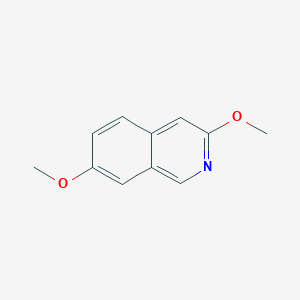
1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 5-position and an ethanone group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-hydroxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene derivatives. In this method, naphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the ethanone group at the desired position .
Industrial Production Methods
Industrial production of 1-(5-hydroxynaphthalen-1-yl)ethanone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(5-hydroxynaphthalen-1-yl)ethanone to 1-(5-hydroxynaphthalen-1-yl)ethanoic acid.
Reduction: Formation of 1-(5-hydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
1-(5-hydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-hydroxynaphthalen-2-yl)ethanone: Similar structure but with the hydroxyl group at the 3-position.
1-(4-hydroxynaphthalen-2-yl)ethanone: Similar structure but with the hydroxyl group at the 4-position.
Uniqueness
1-(5-hydroxynaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxyl group can significantly impact the compound’s properties and applications .
Propriétés
Numéro CAS |
22301-08-2 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-(5-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O2/c1-8(13)9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,1H3 |
Clé InChI |
CPADJBGQAVVSQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)



![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)

![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)

